![molecular formula C15H18N2O4 B2622923 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid CAS No. 1219193-43-7](/img/structure/B2622923.png)
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid, also known as AMBA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a novel pharmacological agent. AMBA is a derivative of melatonin, a hormone that regulates the sleep-wake cycle, and has been found to exhibit a variety of biological and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid is not fully understood, but it is believed to involve the activation of melatonin receptors and the modulation of various signaling pathways. 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been shown to bind to both MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms, sleep, and immune function. 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid also modulates the activity of various enzymes and transcription factors, including NF-κB and Nrf2, which play a role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been found to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in a variety of diseases. 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid also inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the activation of immune cells such as macrophages and T cells. In cancer cells, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, there are also limitations to using 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid in lab experiments, including its relatively low solubility in water and its potential for non-specific binding to proteins and other molecules.
Future Directions
There are several future directions for research on 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields. In neurology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid could be further studied for its potential use in the treatment of neurodegenerative diseases. In oncology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid could be tested in preclinical and clinical trials for its efficacy as a cancer therapy. In immunology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid could be investigated for its potential use in the treatment of autoimmune diseases. Overall, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has significant potential as a novel pharmacological agent, and further research is needed to fully understand its therapeutic applications.
Synthesis Methods
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid can be synthesized through a multi-step process involving the reaction of melatonin with butyric anhydride, followed by the reaction of the resulting intermediate with ammonia. The final product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of pure 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid.
Scientific Research Applications
2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been found to exhibit neuroprotective effects against oxidative stress and inflammation, and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In immunology, 2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid has been found to modulate the immune response and reduce inflammation, suggesting its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[(5-methoxy-1-methylindole-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-11(15(19)20)16-14(18)13-8-9-7-10(21-3)5-6-12(9)17(13)2/h5-8,11H,4H2,1-3H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAXGHDNORHDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

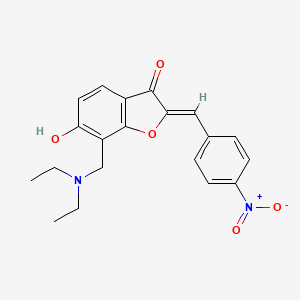
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
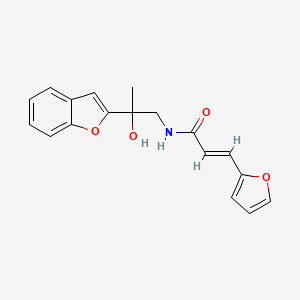
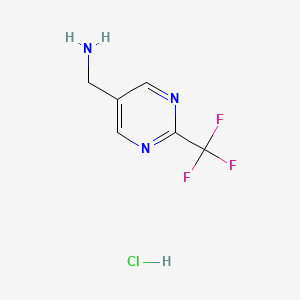
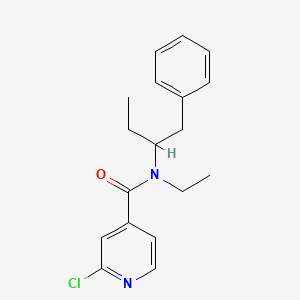
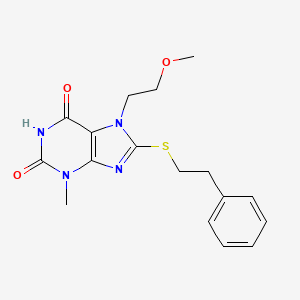
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)

![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)
![cyclopropyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2622858.png)
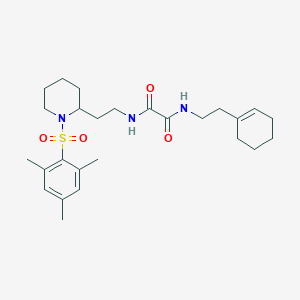
![[4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2622862.png)